N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)ethanesulfonamide is a complex organic compound characterized by its unique molecular structure. This compound features a furan ring, a methoxyphenyl group, and a pyridinylmethyl group, all connected through an ethanesulfonamide linker. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the furan-2-ylmethyl and pyridin-2-ylmethyl amines. These amines are then reacted with 2-(4-methoxyphenyl)ethanesulfonic acid chloride under controlled conditions to form the final product. The reaction conditions include the use of a suitable solvent, such as dichloromethane, and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis can also be employed to reduce reaction times and improve product purity. The use of high-throughput screening methods helps in optimizing reaction parameters and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the furan ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the sulfonamide group.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid.
Reduction: Reduction of the sulfonamide group can yield the corresponding amine.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It can be used as a probe in biological studies to investigate enzyme activities and binding interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It can be utilized in the production of advanced materials and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The furan ring and methoxyphenyl group can engage in hydrogen bonding and π-π interactions, respectively, with biological targets. The pyridinylmethyl group can act as a ligand for metal ions, influencing various biochemical processes.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups and structural features. Similar compounds include:
N-(furan-2-ylmethyl)-4-bromobenzamide: This compound features a bromophenyl group instead of the methoxyphenyl group.
N-(furan-2-ylmethyl)-7H-purin-6-amine: This compound contains a purine ring instead of the pyridinylmethyl group.
These compounds differ in their biological activities and applications, highlighting the uniqueness of N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)ethanesulfonamide.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-25-19-9-7-17(8-10-19)11-14-27(23,24)22(16-20-6-4-13-26-20)15-18-5-2-3-12-21-18/h2-10,12-13H,11,14-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YORZNFOFYKSZEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)N(CC2=CC=CC=N2)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.